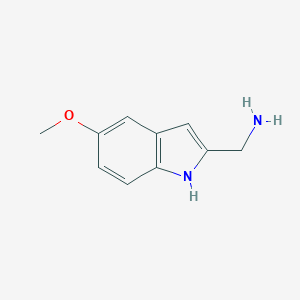

(5-methoxy-1H-indol-2-yl)methanamine

Vue d'ensemble

Description

(5-Methoxy-1H-indol-2-yl)methanamine is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. This compound features a methoxy group at the 5-position and a methanamine group at the 2-position of the indole ring, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-2-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxyindole.

Formylation: The indole undergoes formylation to introduce a formyl group at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methoxy-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can further modify the methanamine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Results in secondary or tertiary amines.

Substitution: Yields halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Precursor for Pharmacologically Active Compounds

(5-Methoxy-1H-indol-2-yl)methanamine serves as a precursor for synthesizing various pharmacologically active compounds. Notably, it is involved in the development of melatonin receptor ligands and serotonin analogs, which are crucial in treating sleep disorders and mood-related conditions. The compound's structure allows for modifications that enhance its binding affinity to these receptors, thereby improving therapeutic efficacy.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antioxidant

These properties make it a candidate for developing new treatments for various diseases, particularly those involving oxidative stress and inflammation .

Biological Studies

Neurotransmitter Function Studies

The compound is utilized in studies examining neurotransmitter functions and receptor binding. Its ability to influence cellular signaling pathways and gene expression highlights its potential in neuropharmacology .

Interactions with Enzymes

One of the notable biochemical interactions of this compound is with the enzyme myeloperoxidase (MPO). By inhibiting MPO's chlorinating activity, this compound reduces oxidative stress within cells, which could have implications for treating inflammatory diseases.

Chemical Biology

Tool Compound for Biological Pathways

As a tool compound, this compound helps probe biological pathways involving indole derivatives. Its interactions can elucidate mechanisms underlying various physiological processes and disease states .

Industrial Applications

Synthesis of Dyes and Pigments

In industrial settings, this compound is used in synthesizing dyes and pigments due to its stable indole structure. The compound's versatility allows for the creation of vibrant colors used in textiles and other materials .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various indole derivatives, including this compound. Results showed that compounds derived from this structure exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains like MRSA and Pseudomonas aeruginosa. This finding suggests potential applications in developing new antimicrobial agents .

Case Study 2: Antioxidant Evaluation

Research focused on synthesizing a series of 5-methoxyindole analogues to evaluate their antioxidant properties. The studies established structure-activity relationships that demonstrated how different substituents affected the antioxidant capacity of these compounds. The results indicated that this compound could serve as a scaffold for designing potent antioxidants .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for melatonin receptor ligands | Enhances therapeutic efficacy in sleep disorders |

| Biological Studies | Neurotransmitter function studies | Influences cellular signaling pathways |

| Chemical Biology | Tool for probing biological pathways | Elucidates mechanisms in physiological processes |

| Industrial Applications | Synthesis of dyes and pigments | Versatile use in textile industries |

| Antimicrobial Activity | Development of new antimicrobial agents | Superior activity against resistant bacterial strains |

| Antioxidant Evaluation | Structure activity relationship studies | Identified potential antioxidant properties |

Mécanisme D'action

The mechanism of action of (5-methoxy-1H-indol-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can influence signaling pathways and biological processes, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxyindole: Lacks the methanamine group, making it less versatile in certain synthetic applications.

2-Methyl-5-methoxyindole: Features a methyl group instead of a methanamine group, altering its reactivity and applications.

Uniqueness

(5-Methoxy-1H-indol-2-yl)methanamine is unique due to its combination of a methoxy group and a methanamine group on the indole ring. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

(5-Methoxy-1H-indol-2-yl)methanamine, an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article presents a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of a methoxy group at the 5-position of the indole ring significantly influences its biological activity and chemical reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, with IC values ranging from 7 to 20 µM, indicating significant potency against cancer cells:

| Cancer Cell Line | IC Value (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 12 |

Mechanistically, it appears to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression .

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting myeloperoxidase activity, which reduces oxidative stress and inflammation within cells. Studies have shown that it can decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating its potential as an anti-inflammatory agent.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to bind to receptors or enzymes involved in various cellular processes:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer Mechanism : It modulates apoptosis-related proteins and alters cell cycle progression, leading to increased cancer cell death.

- Anti-inflammatory Effects : By inhibiting myeloperoxidase, it reduces reactive oxygen species production, mitigating inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on a panel of clinical isolates.

- Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.

-

In Vivo Cancer Model :

- Mice bearing tumor xenografts were treated with varying doses.

- Tumor growth was significantly inhibited in treated groups, with minimal side effects observed.

- Inflammation Model :

Propriétés

IUPAC Name |

(5-methoxy-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMMLOHVKZGOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926741 | |

| Record name | 5-Methoxyindolyl-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130445-55-5 | |

| Record name | 5-Methoxy-1H-indole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130445-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindolyl-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130445555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyindolyl-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIM-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GCJ2W5LXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.